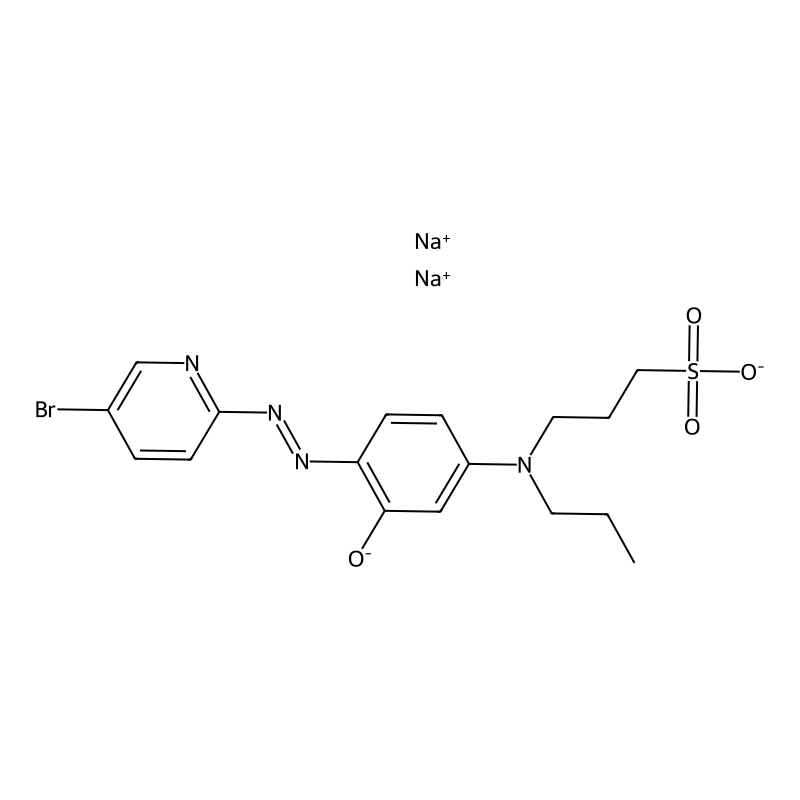

5-Bromo-PAPS

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Zinc Detection and Quantification:

- 5-Bromo-PAPS forms a colored complex with zinc ions in a solution. This complex exhibits a strong absorbance at a specific wavelength of light, typically around 590 nm [].

- By measuring the absorbance of the solution at this wavelength using a spectrophotometer, scientists can quantify the concentration of zinc present. The higher the absorbance, the higher the concentration of zinc.

Advantages of using 5-Bromo-PAPS for zinc determination:

- High Sensitivity: 5-Bromo-PAPS exhibits high sensitivity towards zinc, allowing for detection of even low concentrations of the metal [].

- Selectivity: While 5-Bromo-PAPS can react with other metal ions, its selectivity towards zinc is relatively high, making it a reliable choice for specific zinc detection.

- Water Solubility: 5-Bromo-PAPS is highly soluble in water, making it convenient for preparing solutions and conducting experiments in aqueous environments.

Overall, 5-Bromo-PAPS is a valuable tool for scientists studying zinc in various research fields, including:

- Biochemistry: Zinc is an essential element for various biological processes, and 5-Bromo-PAPS can be used to measure zinc levels in cells, tissues, and biological fluids.

- Environmental Science: Zinc is a common environmental pollutant, and 5-Bromo-PAPS can be used to monitor its presence in water, soil, and sediments.

- Material Science: Zinc is used in various materials, and 5-Bromo-PAPS can be used to analyze its concentration in these materials.

amino

phenol disodium salt dihydrate | Sigma-Aldrich

- [3] High-Purity 2-(5-Bromo-2-pyridylazo)-5-N-propyl-N-(3-sulfopropylamino-phenol) | ProcureNet

- [4] Zinc in Signaling, Inhibition, and Activation of Enzymes

- [5] Determination of zinc, lead, cadmium, nickel, and copper in environmental samples by flame atomic absorption spectrometry

- [6] The determination of zinc in steel by atomic absorption spectrophotometry using a nitrous oxide-acetylene flame

5-Bromo-PAPS, chemically known as 2-(5-Bromo-2-pyridylazo)-5-[N-n-propyl-N-(3-sulfopropyl)amino]phenol, is a water-soluble derivative of 5-Bromo-PADAP. It is recognized for its role as a sensitive colorimetric reagent primarily used in the detection of metal ions such as zinc, copper, iron, nickel, cobalt, platinum, ruthenium, and rhodium. The compound exhibits distinct color changes upon complexation with these metal ions, making it a valuable tool in various analytical applications .

The mechanism of action of 5-Bromo-PAPS with zinc involves the formation of a coordination complex. The azo group and potentially other electron-donating groups in the molecule interact with the positively charged zinc ion, forming a stable complex. This complexation alters the electronic structure of the chromophore, leading to a shift in the absorption wavelength of light. By measuring the absorbance at a specific wavelength, researchers can indirectly quantify the concentration of zinc in the sample [].

Please Note:

- The information on the synthesis of 5-Bromo-PAPS is not readily available in scientific literature.

- Data on specific physical and chemical properties like melting point and boiling point is not available.

The primary chemical reaction involving 5-Bromo-PAPS is its interaction with divalent metal ions. At a pH range of 7.5 to 9.5, 5-Bromo-PAPS forms a red chelate with zinc ions, which is detectable at a maximum absorbance wavelength of 552 nm. This reaction allows for quantitative analysis of zinc and other metal ions in biological samples . Furthermore, the compound can be utilized in assays to detect pyrophosphate levels resulting from enzymatic reactions such as those occurring during polymerase chain reactions (PCR) .

5-Bromo-PAPS has demonstrated significant biological activity due to its ability to form complexes with various metal ions that play crucial roles in biological systems. For instance, it has been used in assays to monitor zinc levels in serum and other biological fluids. The detection of zinc is particularly important because of its involvement in numerous enzymatic processes and its role as a signaling molecule within cells . Additionally, studies have indicated that 5-Bromo-PAPS can serve as a visual reporter for nucleic acid amplification techniques such as loop-mediated isothermal amplification (LAMP), where it aids in the visualization of amplification events through colorimetric changes .

- Preparation of the pyridylazo compound: This involves the reaction of 5-bromo-2-aminopyridine with appropriate coupling agents to form the azo compound.

- Formation of the sulfonate group: The introduction of the sulfonate moiety is achieved through sulfonation reactions that enhance the water solubility and reactivity of the compound.

- Purification: The final product is purified using crystallization or chromatography techniques to obtain high purity suitable for analytical applications.

These methods ensure that the compound retains its chemical integrity and functional properties necessary for its applications .

5-Bromo-PAPS has a wide range of applications across various fields:

- Analytical Chemistry: It is primarily used for the colorimetric determination of metal ions in environmental and biological samples.

- Biochemistry: The compound serves as a reagent for detecting pyrophosphate levels during nucleic acid amplification processes.

- Clinical Diagnostics: It is employed in assays for measuring serum levels of essential trace metals like zinc and copper, which are critical for diagnosing various health conditions .

Interaction studies involving 5-Bromo-PAPS have focused on its complexation behavior with different metal ions. These studies reveal that:

- The compound forms stable complexes with zinc, leading to distinct colorimetric changes that can be quantitatively measured.

- In LAMP assays, 5-Bromo-PAPS interacts with manganese ions to produce color changes indicative of successful amplification events, thus serving as a visual marker for nucleic acid presence .

Such interactions highlight the versatility of 5-Bromo-PAPS as both an analytical reagent and a biological probe.

Several compounds exhibit similar properties to 5-Bromo-PAPS, including:

| Compound Name | Chemical Structure | Key Features |

|---|---|---|

| 5-Nitro-PAPS | 2-(5-Nitro-2-pyridylazo)-5-[N-n-propyl-N-(3-sulfopropyl)amino]phenol | Similar colorimetric properties; used for metal ion detection |

| 5-Bromo-PADAP | 2-(5-Bromo-2-pyridylazo)-phenol | Precursor to 5-Bromo-PAPS; less water-soluble |

| Phenylthiohydantoin | Used in amino acid sequencing | Different application focus but similar detection chemistry |

The uniqueness of 5-Bromo-PAPS lies in its enhanced solubility and specificity for zinc detection compared to its analogs. Its ability to undergo significant color changes upon interaction with various metal ions further distinguishes it from similar compounds .